N-Cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-Cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluoro-iodophenyl group, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps, including the formation of the dihydropyridine core and the introduction of the fluoro-iodophenyl and cyclopropyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the synthetic routes to ensure high yield and purity. This involves scaling up the laboratory procedures and implementing quality control measures to monitor the formation of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the fluoro and iodo groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-Cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Other Pyridinecarboxamides: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
N-Cyclopropyl-2-((2-fluoro-4-iodophenyl)amino)-4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
3018911-27-5 |
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Molecular Formula |
C17H17FIN3O3 |
Molecular Weight |
457.24 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2-fluoro-4-iodoanilino)-4-hydroxy-1,5-dimethyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C17H17FIN3O3/c1-8-14(23)13(16(24)20-10-4-5-10)15(22(2)17(8)25)21-12-6-3-9(19)7-11(12)18/h3,6-7,10,21,23H,4-5H2,1-2H3,(H,20,24) |
InChI Key |
FGZABESIXPRNLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N(C1=O)C)NC2=C(C=C(C=C2)I)F)C(=O)NC3CC3)O |
Origin of Product |
United States |
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